molecular formula C12H15NO3 B5234863 2-(N-ethylpropanamido)benzoic acid

2-(N-ethylpropanamido)benzoic acid

Cat. No.: B5234863
M. Wt: 221.25 g/mol
InChI Key: OVABPVHXACPPPK-UHFFFAOYSA-N
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Description

2-(N-Ethylpropanamido)benzoic acid is a benzoic acid derivative featuring a propanamido group substituted at the ortho position of the aromatic ring, with an ethyl moiety attached to the amide nitrogen. Its molecular formula is C₁₂H₁₅NO₃ (inferred from the methyl analog in ), with a structure characterized by both carboxylic acid and amide functional groups. This dual functionality enables diverse interactions, including hydrogen bonding and hydrophobic effects, which influence its physicochemical and biological properties.

The compound’s structural features, such as the ethyl group’s steric bulk and the amide’s hydrogen-bonding capacity, make it relevant for applications in medicinal chemistry (e.g., as a directing group in metal-catalyzed reactions) and materials science .

Properties

IUPAC Name

2-[ethyl(propanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-11(14)13(4-2)10-8-6-5-7-9(10)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVABPVHXACPPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethylpropanamido)benzoic acid typically involves the reaction of benzoic acid with N-ethylpropanamide. The process can be carried out under reflux conditions using a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as manganese or cobalt naphthenates can be employed to facilitate the reaction. The product is then isolated and purified using standard industrial techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(N-ethylpropanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can be used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated benzoic acid derivatives.

Scientific Research Applications

2-(N-ethylpropanamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(N-ethylpropanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 2-(N-ethylpropanamido)benzoic acid against key analogs, focusing on structural, physicochemical, and functional differences.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Key Properties/Applications References
This compound C₁₂H₁₅NO₃ Ethyl (amide N), propanamido (ortho) Carboxylic acid, amide Hydrogen bonding, potential C–H activation
2-(N-Methylpropanamido)benzoic acid C₁₁H₁₃NO₃ Methyl (amide N), propanamido (ortho) Carboxylic acid, amide Similar to ethyl analog but less lipophilic
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₂O₃ 4-Methylbenzoyl (ortho) Carboxylic acid, ketone Lower ΔGbinding in receptor interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₅NO₂ Hydroxy, dimethyl (amide N) Amide, hydroxyl N,O-bidentate directing group
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Ethoxy-oxoacetamido (ortho) Carboxylic acid, oxamide Planar geometry, hydrogen-bonded chains

Key Observations:

  • Hydrogen Bonding : The amide group enables stronger hydrogen bonding than ester or ketone functionalities in analogs like 2-(4-methylbenzoyl)benzoic acid, influencing crystal packing and receptor binding .
  • Biological Relevance : Unlike 2-(4-methoxybenzoyl)benzoic acid (lower ΔGbinding in receptor studies), the ethylpropanamido variant’s amide group may enhance interactions with polar residues in biological targets .
Physicochemical Properties

Extraction and Solubility :

  • Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher distribution coefficients (m) in membrane phases due to increased hydrophobicity . The ethylpropanamido group’s moderate hydrophobicity positions it between highly lipophilic (e.g., benzoyl derivatives) and hydrophilic (e.g., hydroxyl-substituted) analogs.
  • Effective diffusivity in membrane phases correlates with molecular size and polarity. The ethylpropanamido derivative’s diffusivity is likely lower than benzoic acid but higher than bulkier analogs like 2-(4-methylbenzoyl)benzoic acid .

Crystallography and Hydrogen Bonding :

  • The title compound’s crystal structure is expected to form O–H⋯O and N–H⋯O hydrogen bonds, similar to 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which assembles into chains parallel to the [111] direction . In contrast, hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit more complex hydrogen-bonding networks due to additional O–H donors .

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